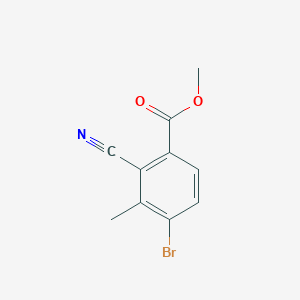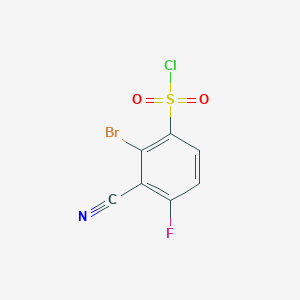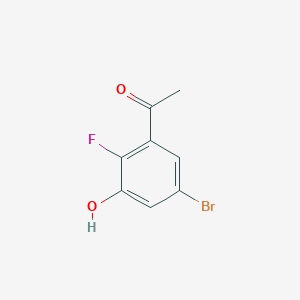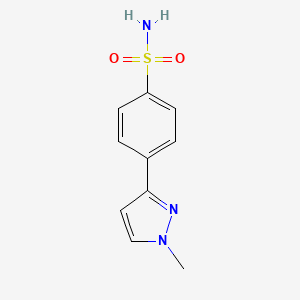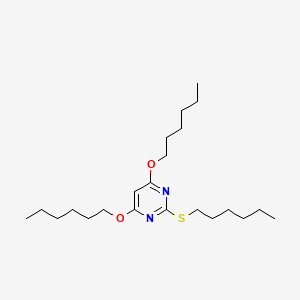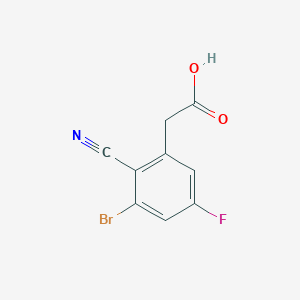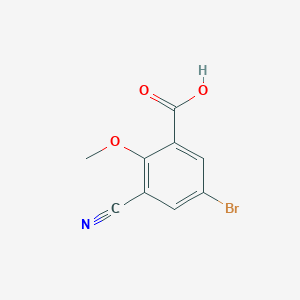
5-Bromo-3-cyano-2-methoxybenzoic acid
Overview
Description
5-Bromo-3-cyano-2-methoxybenzoic acid (BCMBA) is an important organic compound due to its unique properties and wide range of applications. BCMBA was first synthesized in the 1940s, and since then it has been used in various industrial and scientific applications. In recent years, BCMBA has become increasingly popular in the scientific community due to its ability to be used in a variety of reactions and its potential for use in the development of new drugs.
Scientific Research Applications
5-Bromo-3-cyano-2-methoxybenzoic acid has a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as anti-tumor agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of polymers. Furthermore, 5-Bromo-3-cyano-2-methoxybenzoic acid has been used in the synthesis of novel drugs and in the development of new drug delivery systems.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-methoxybenzoic acid is not yet fully understood. However, it is believed to act as a pro-oxidant and antioxidant, which means that it can both promote and inhibit oxidative reactions. It is thought to do this by binding to various cellular components, such as proteins and lipids, and by increasing the production of reactive oxygen species. Additionally, 5-Bromo-3-cyano-2-methoxybenzoic acid is believed to have an effect on the regulation of gene expression and to play a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-Bromo-3-cyano-2-methoxybenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to reduce inflammation, and to have an effect on the regulation of gene expression. Additionally, 5-Bromo-3-cyano-2-methoxybenzoic acid has been shown to have an effect on the metabolism of lipids and to have an effect on the metabolism of glucose. Furthermore, 5-Bromo-3-cyano-2-methoxybenzoic acid has been shown to have an effect on the production of reactive oxygen species, which can have both beneficial and detrimental effects.
Advantages and Limitations for Lab Experiments
5-Bromo-3-cyano-2-methoxybenzoic acid has several advantages and limitations when it comes to lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Another advantage is that it can be used in a variety of reactions and can be used to synthesize a wide range of compounds. Some of the limitations include the fact that it can be toxic in high concentrations and can be difficult to purify. Additionally, it can be difficult to determine the exact concentration of 5-Bromo-3-cyano-2-methoxybenzoic acid in a reaction due to its low solubility in water.
Future Directions
The future of 5-Bromo-3-cyano-2-methoxybenzoic acid is an exciting one. As mentioned previously, 5-Bromo-3-cyano-2-methoxybenzoic acid has already been used in the development of new drugs and in the synthesis of novel compounds. Additionally, 5-Bromo-3-cyano-2-methoxybenzoic acid is being studied for its potential use in the development of new drug delivery systems and for its potential use in the synthesis of polymers. Furthermore, 5-Bromo-3-cyano-2-methoxybenzoic acid is being studied for its potential use in the regulation of gene expression and for its potential use in the treatment of various diseases, such as cancer and inflammation. Finally, 5-Bromo-3-cyano-2-methoxybenzoic acid is being studied for its potential use in the development of new materials and in the synthesis of new catalysts.
properties
IUPAC Name |
5-bromo-3-cyano-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-5(4-11)2-6(10)3-7(8)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIJBJUEVRQRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyano-2-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)
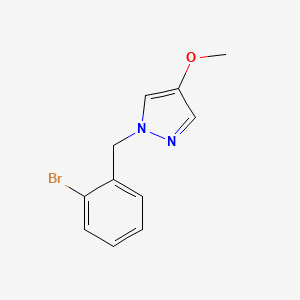
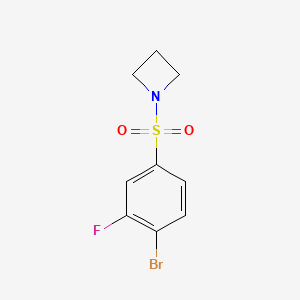
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B1415493.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester](/img/structure/B1415494.png)
methylamine](/img/structure/B1415495.png)
